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Bacteriocin microcin B17

Cat. No.: B1578121
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Description

Bacteriocin Microcin B17 (MccB17) is a potent, ribosomally synthesized antimicrobial peptide produced by specific strains of Escherichia coli . It functions as a bacterial DNA gyrase poison, stabilizing the transient gyrase-DNA cleavage complex in a mechanism that is related to, but distinct from, fluoroquinolone antibiotics . This stabilization leads to the generation of double-strand DNA breaks, which inhibits DNA replication, induces the SOS response, and ultimately causes bacterial cell death . As such, MccB17 is a valuable tool for studying bacterial cell division, DNA repair mechanisms, and the development of novel antibacterial strategies . Key characteristics of Microcin B17 include its structure as a 43-amino acid peptide that is post-translationally modified to incorporate oxazole and thiazole heterocycles, which are essential for its antibacterial activity . Its genetic determinants are typically located on a plasmid-borne operon ( mcbABCDEFG ), encoding the structural peptide, modification enzymes, export, and immunity proteins . From an ecological perspective, microcins like MccB17 play a significant role in competitive interactions within the gut microbiome, and their production is frequently associated with invasive E. coli pathotypes . Main Research Applications: • Mechanism of action studies for bacterial type II topoisomerases. • Research into novel antibacterial targets and agents to combat antibiotic resistance. • Ecological studies of bacterial competition and gut microbiome dynamics. • Structural and functional analysis of post-translationally modified peptides (TOMMs/LAPs). Product Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

VGIGGGGGGGGGGSCGGQGGGCGGCSNGCSGGNGGSGGSGSHI

Origin of Product

United States

Genetic Organization and Biosynthetic Pathway of Bacteriocin Microcin B17

Genetic Determinants and Plasmid-Borne Organization of the mcb Operon

The production of microcin (B1172335) B17 is directed by the mcb operon, which is located on a plasmid. nih.govresearchgate.net This operon encompasses a cluster of seven genes—mcbA, mcbB, mcbC, mcbD, mcbE, mcbF, and mcbG—that are essential for the biosynthesis, maturation, export, and immunity related to MccB17. nih.govpnas.orgnih.gov The coordinated expression of these genes ensures the efficient production of the active bacteriocin (B1578144) and the protection of the host cell. embopress.orgnih.gov

The mcbA gene serves as the structural gene for MccB17, encoding a 69-amino acid precursor peptide known as Pre-MccB17. nih.govpnas.orgresearchgate.net This precursor consists of two distinct domains: an N-terminal 26-residue leader peptide and a C-terminal 43-residue core peptide that is rich in glycine (B1666218) residues. nih.govnih.gov The leader peptide is crucial for guiding the precursor through the subsequent modification steps, while the core peptide is the portion that will ultimately become the mature, active MccB17 after extensive post-translational modifications. nih.govbiorxiv.org

The maturation of Pre-MccB17 into the active bacteriocin is catalyzed by the MccB17 synthetase, a multi-enzyme complex encoded by the mcbB, mcbC, and mcbD genes. pnas.orgnih.govnih.govnih.gov These three proteins form a stable complex that carries out the characteristic post-translational modifications of MccB17. nih.govnih.govnih.gov The McbBCD complex is responsible for converting specific serine and cysteine residues within the core peptide into oxazole (B20620) and thiazole (B1198619) rings, respectively. nih.govnih.govnih.govasm.org This enzymatic process is a hallmark of MccB17 biosynthesis and is essential for its biological activity. nih.govnih.gov The synthetase complex has been found to be an octameric structure with a B4C2D2 stoichiometry. nih.govnih.gov

The mcb operon also includes genes dedicated to the export of the mature MccB17 and to providing immunity to the producing cell. nih.govembopress.orgnih.gov The genes mcbE and mcbF encode components of a proposed ATP-binding cassette (ABC) transporter system responsible for exporting the active microcin out of the cytoplasm. embopress.orgnih.govnih.gov This export mechanism is also a key component of the immunity system, as it prevents the accumulation of active MccB17 within the producing cell. embopress.orgnih.govnih.gov The mcbG gene provides an additional layer of immunity. embopress.orgnih.gov

GeneFunction
mcbA Encodes the precursor peptide (Pre-MccB17). nih.govpnas.orgresearchgate.net
mcbB Component of the MccB17 synthetase complex. pnas.orgnih.govnih.govnih.gov
mcbC Component of the MccB17 synthetase complex (dehydrogenase). pnas.orgnih.govnih.govnih.gov
mcbD Component of the MccB17 synthetase complex (cyclodehydratase). pnas.orgnih.govnih.govnih.gov
mcbE Involved in the export of MccB17 and immunity. nih.govembopress.orgnih.gov
mcbF Involved in the export of MccB17 and immunity (ATP-binding protein). nih.govembopress.orgnih.gov
mcbG Provides immunity to the producing cell. nih.govembopress.orgnih.gov

Ribosomal Synthesis of the Precursor Peptide

The initial step in the biosynthesis of microcin B17 is the ribosomal synthesis of the Pre-MccB17 peptide from the mcbA gene. nih.govnih.govnih.gov This process follows the standard mechanism of protein translation within the bacterial cell. The resulting 69-amino acid polypeptide is the substrate for the subsequent enzymatic modifications that are essential for its antibiotic activity. nih.gov

Comprehensive Analysis of Post-Translational Modifications (PTMs)

The transformation of the inactive Pre-MccB17 into the potent DNA gyrase inhibitor involves extensive post-translational modifications (PTMs). nih.govnih.govnih.gov These modifications are catalyzed by the MccB17 synthetase complex and result in the formation of multiple heterocyclic rings within the peptide backbone. nih.govnih.govnih.gov

The most prominent PTMs in MccB17 biosynthesis are the conversion of four serine and four cysteine residues in the core peptide into four oxazole and four thiazole rings, respectively. researchgate.netnih.govnih.gov This process occurs through a two-step enzymatic reaction. nih.gov First, the McbD protein, a cyclodehydratase, catalyzes the formation of oxazoline (B21484) and thiazoline (B8809763) intermediates from serine and cysteine residues. nih.gov Subsequently, the McbC protein, a dehydrogenase, oxidizes these intermediates to form the final oxazole and thiazole rings. nih.gov This series of reactions introduces significant structural rigidity to the peptide and is critical for its ability to inhibit DNA gyrase. nih.gov

Detailed Biochemical Steps: Cyclization, Dehydration, and Dehydrogenation

The biosynthesis of Microcin B17 (MccB17) from its precursor peptide, McbA, involves a series of sophisticated post-translational modifications to form its characteristic thiazole and oxazole heterocycles. nih.govpnas.org These modifications are catalyzed by the MccB17 synthetase complex and can be broken down into three fundamental biochemical steps: cyclization, dehydration, and dehydrogenation.

The process initiates with the conversion of specific serine and cysteine residues within the glycine-rich C-terminal domain of the McbA precursor peptide. nih.govbiorxiv.org For the formation of an azole ring, the amide nitrogen of a glycine residue attacks the side chain of the adjacent serine or cysteine. This nucleophilic attack results in the formation of an intermediate five-membered ring structure, known as an oxazoline or thiazoline, respectively. This initial cyclization is followed by a dehydration step, which eliminates a water molecule to stabilize the ring. The final step is a dehydrogenation reaction, which oxidizes the azoline ring to a fully aromatic azole (oxazole or thiazole). biorxiv.org This sequence of reactions transforms Gly-Ser and Gly-Cys dipeptide motifs into oxazole and thiazole moieties, which are essential for the antibiotic's activity. nih.gov

Role of the McbBCD Synthetase Complex in Heterocycle Formation

The intricate enzymatic machinery responsible for the heterocycle formation in MccB17 is the McbBCD synthetase complex. nih.gov This complex is an octameric assembly with a B₄C₂D₂ stoichiometry, containing two bound substrate peptides. nih.govnih.gov The three protein components—McbB, McbC, and McbD—each play a distinct and coordinated role in the modification process.

McbD: This component, which contains a universally conserved YcaO domain, functions as the heterocyclase. nih.gov It catalyzes the ATP-dependent cyclodehydration of serine and cysteine residues, forming the initial azoline rings. researchgate.net

McbC: This protein is an FMN-dependent dehydrogenase. researchgate.net Its role is to oxidize the newly formed oxazoline and thiazoline rings into their final, stable oxazole and thiazole forms. nih.gov

McbB: McbB acts as a docking or scaffolding protein. nih.gov It recognizes and binds to the N-terminal leader peptide of the McbA precursor, tethering it to the complex for modification. nih.gov

Structural studies of the McbBCD complex reveal that the active sites of the heterocyclase (McbD) and the dehydrogenase (McbC) are located far from each other. nih.govnih.gov This spatial separation necessitates a mechanism where the precursor peptide is alternately shuttled between the two active sites. nih.govnih.gov The heterocycles are introduced sequentially, starting from the N-terminus and proceeding towards the C-terminus of the McbA core peptide. nih.gov Each ring is fully formed before the next modification begins, a process that requires the peptide to be repeatedly flipped between the McbD and McbC active centers while remaining attached to the McbB dimer. nih.gov

ComponentFunctionStoichiometry in Complex
McbB Docking/Scaffolding protein; binds leader peptide4
McbC FMN-dependent dehydrogenase; oxidizes azolines to azoles2
McbD ATP-dependent cyclodehydratase (YcaO-domain); forms azoline rings2

Processing and Maturation of the Precursor Peptide

The journey from the initial gene product to the active antibiotic involves critical processing and maturation steps that follow the extensive heterocycle formation. nih.gov The initial translation product of the mcbA gene is a 69-amino acid precursor peptide, often referred to as pre-MccB17. nih.govnih.gov This precursor is modified by the McbBCD synthetase complex to yield an intermediate known as pro-MccB17, which contains the full set of oxazole and thiazole rings but retains its N-terminal leader peptide. pnas.orgnih.gov

N-Terminal Leader Peptide Cleavage by Chromosomally Encoded Proteases

The final step in the maturation of MccB17 is the proteolytic removal of the N-terminal 26-amino acid leader peptide from pro-MccB17. nih.govpnas.orgnih.gov This cleavage event is not performed by enzymes encoded within the mcb operon but by chromosomally encoded proteases. nih.gov Specifically, the TldD/TldE protease complex has been identified as responsible for this processing step, releasing the mature, active 43-residue MccB17 toxin. nih.gov The leader peptide is thought to play a crucial role in maintaining the solubility of the peptide during its synthesis and modification within the cell. nih.gov Its removal results in the aggregation of the peptide, a characteristic of the mature, active form. nih.gov

Sequential Nature of Modification and Folding Events

The maturation pathway of MccB17 is a highly ordered process where modification and folding occur as sequential steps. nih.gov The enzymatic introduction of heterocycles by the McbBCD complex happens first. nih.gov Research involving mutations in the mcbA gene has demonstrated that it is possible to generate mutant peptides that undergo the required chemical modifications but fail to fold correctly. nih.gov This finding strongly suggests that the formation of thiazole and oxazole rings precedes and is a prerequisite for the proper folding of the peptide into its biologically active conformation. nih.gov The modifications are introduced in a directional manner, from the N-terminus to the C-terminus of the core peptide, ensuring a stepwise and controlled maturation process. nih.gov

Maturation StagePeptide NameKey Features
1. Translation Pre-MccB17 (McbA)69-amino acid precursor; unmodified core
2. Modification Pro-MccB1769 amino acids; core peptide contains heterocycles; leader peptide intact
3. Cleavage Mature MccB1743 amino acids; active toxin; leader peptide removed

Transcriptional and Regulatory Mechanisms of Bacteriocin Microcin B17 Production

The production of Microcin B17 is tightly regulated at the transcriptional level, ensuring that the potent antibiotic is synthesized under appropriate physiological conditions. nih.govnih.gov Studies using gene fusions to lacZ and mapping of mRNA start sites have identified three distinct promoters within the mcb gene cluster. asm.org The primary promoter governing the expression of the entire operon is located upstream of the mcbA gene. asm.org This major promoter is dependent on the OmpR protein and is regulated by the growth phase of the cell. nih.govasm.org Additionally, a second, weaker promoter is found within the mcbC gene, driving a low level of mcbD expression. A third promoter, located in mcbD, transcribes in the reverse direction, potentially creating an antisense RNA that could play a role in regulating gene expression. asm.org

Growth Phase-Dependent Expression (Stationary Phase Induction)

A key feature of MccB17 regulation is its strong induction as bacterial cells transition from exponential growth into the stationary phase. nih.govnih.gov This pattern is common for the production of secondary metabolites like antibiotics. nih.govnih.gov The transcription of the mcbA, mcbB, and mcbC genes shows a marked increase as cells approach the stationary phase. nih.govnih.gov This growth phase-dependent expression is controlled by the major OmpR-dependent promoter. nih.govasm.org In contrast, the expression of mcbD and the immunity region, while also dependent on OmpR, remains constant throughout the different growth phases. nih.govnih.gov This regulatory strategy ensures that the synthesis of this DNA gyrase inhibitor is timed to occur when the bacterial population is dense and resources may be limited. nih.gov

Involvement of Chromosomal Regulatory Elements (e.g., ompR)

The biosynthesis of the plasmid-encoded this compound (Mcb17) is intricately linked to the host cell's chromosomal regulatory networks. A key player in this regulation is the OmpR protein, a chromosomally encoded transcriptional regulator. nih.govnih.gov OmpR is part of the EnvZ/OmpR two-component signal transduction system, which allows bacteria to respond to environmental stimuli such as changes in osmolarity. mdpi.comuniprot.org The sensor kinase EnvZ, located in the cytoplasmic membrane, detects these signals and, in response, phosphorylates the OmpR protein. mdpi.com Phosphorylated OmpR then binds to specific DNA sequences, acting as either an activator or a repressor to modulate the expression of a wide array of genes, including those involved in the production of Mcb17. nih.govmdpi.com

Research has demonstrated that the synthesis of microcin B17 is dependent on OmpR. nih.govnih.gov This regulation occurs at the transcriptional level, controlling the expression of the microcin B17 genes (mcb). The production of Mcb17 is also observed to increase as bacterial cells transition into the stationary phase of growth, indicating a dual regulatory mechanism involving both the growth phase and the OmpR protein. nih.govnih.gov

To elucidate the precise role of OmpR in the transcription of the mcb genes, studies have utilized operon fusions. These experiments have revealed distinct regulatory patterns for different genes within the Mcb17 system. nih.gov Fusions in the mcbA, mcbB, and mcbC genes, which are involved in the peptide's synthesis and modification, showed increased transcription as cells approached the stationary phase. nih.gov This increase, along with the basal level of transcription, was found to be dependent on a functional OmpR protein. nih.govnih.gov In contrast, the expression of mcbD (part of the export machinery) and the immunity region remained constant throughout the growth cycle, although their expression was also OmpR-dependent. nih.govnih.gov These findings highlight a complex transcriptional organization of the mcb genes, orchestrated by the global regulatory protein OmpR.

The detailed findings from these gene fusion studies are summarized in the table below.

Gene(s)Growth Phase RegulationOmpR DependenceTranscriptional Behavior
mcbA, mcbB, mcbCYesYesTranscription increases upon entry into stationary phase. nih.gov
mcbD, Immunity regionNoYesTranscription remains constant throughout the growth cycle. nih.gov

Furthermore, the influence of OmpR extends to factors affecting Mcb17 sensitivity. The OmpR/EnvZ system famously regulates the expression of outer membrane porin genes, ompF and ompC. uniprot.org Chromosomal genes ompR and ompF have been directly linked to resistance against Mcb17, as they control the production of the OmpF general outer membrane transporter, which is involved in the uptake of various substances. nih.gov Therefore, OmpR's regulatory activity on outer membrane composition can indirectly influence the cell's susceptibility to the bacteriocin it helps produce.

Molecular Mechanism of Action and Cellular Target Interaction

Identification of DNA Gyrase as the Primary Cellular Target

Initial investigations into the mode of action of MccB17 revealed its capacity to inhibit DNA replication, which in turn leads to DNA degradation and the induction of the SOS response system in susceptible bacteria. nih.gov Subsequent genetic and biochemical studies pinpointed E. coli DNA gyrase as the primary cellular target of this bacteriocin (B1578144). nih.govnih.govnih.gov The link was firmly established when mutations conferring resistance to MccB17 were mapped to the gyrB gene, which encodes one of the subunits of DNA gyrase. nih.govnih.gov

Specificity of Interaction with Gyrase Subunits (GyrA, GyrB)

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). nih.gov MccB17 exhibits a specific interaction with this complex. Evidence strongly suggests that the GyrB subunit is the principal site of interaction for MccB17. researchgate.net Mutations in the gyrB gene, particularly a single amino acid substitution from tryptophan to arginine at position 751 (Trp751→Arg), have been shown to confer resistance to MccB17. nih.govnih.govdrugbank.com This specific mutation significantly reduces the ability of MccB17 to induce DNA cleavage, highlighting the critical role of the GyrB subunit in the toxin's mechanism of action. nih.govresearchgate.net While GyrB is the primary interaction site, the complete mechanism likely involves conformational changes within the entire gyrase-DNA complex. nih.gov

Interference with DNA Gyrase Catalytic Cycle

The catalytic cycle of DNA gyrase involves the binding of DNA, ATP-dependent negative supercoiling, and the passage of a DNA segment through a transient double-strand break. nih.gov MccB17 does not completely block the supercoiling or relaxation reactions catalyzed by gyrase but rather slows them down. nih.gov Its primary mode of interference is not the inhibition of the enzymatic activity itself, but the trapping of a key intermediate in the catalytic cycle. nih.govnih.gov This interference is notably dependent on the presence of ATP or non-hydrolyzable ATP analogs, which suggests that MccB17 targets a specific conformational state of the gyrase-DNA complex that is formed during the ATP-dependent phase of the reaction. researchgate.netnih.govnih.gov

Mechanism of Gyrase Poisoning: Stabilization of the Cleavage Complex

MccB17 acts as a DNA gyrase poison, a mode of action it shares with quinolone antibiotics, although through a distinct mechanism. nih.govnih.gov The lethality of these poisons stems from their ability to stabilize the "cleavage complex," a transient intermediate in the gyrase reaction where the DNA is covalently linked to the enzyme after a double-strand break has been introduced. nih.govnih.govembopress.org

Induction of Double-Strand DNA Breaks

By stabilizing the cleavage complex, MccB17 effectively prevents the re-ligation of the cleaved DNA strands. nih.govembopress.org This results in the accumulation of double-stranded DNA breaks within the bacterial cell. nih.govnih.gov Both in vitro experiments using purified components and in vivo studies have demonstrated that treatment with MccB17 leads to a distinct pattern of DNA cleavage. nih.govdrugbank.comembopress.org This accumulation of DNA breaks is a direct consequence of MccB17's ability to trap the gyrase-DNA intermediate. embopress.org

Abrupt Arrest of DNA Replication in Susceptible Cells

The formation of stable gyrase-DNA cleavage complexes on the bacterial chromosome poses a significant obstacle to the progression of the replication fork. nih.govnih.gov This leads to an abrupt and irreversible halt of DNA replication in susceptible bacterial cells. nih.govnih.gov The inability to complete DNA replication is a primary factor contributing to the bactericidal effect of MccB17. nih.govnih.gov

Consequent Activation of the Bacterial SOS Response

The accumulation of double-strand DNA breaks and the stalling of replication forks trigger a cellular stress response known as the SOS response. nih.govnih.gov This complex regulatory network is induced in response to extensive DNA damage. nih.gov The induction of the SOS system in E. coli following exposure to MccB17 is a well-documented consequence of the DNA damage caused by the bacteriocin's interaction with DNA gyrase. nih.govresearchgate.netnih.gov

FindingOrganism/SystemKey ObservationReference(s)
Target Identification Escherichia coliMutations conferring resistance to MccB17 map to the gyrB gene. nih.gov, nih.gov
Subunit Interaction Escherichia coliTrp751→Arg substitution in the GyrB subunit confers resistance. nih.gov, drugbank.com
Catalytic Cycle In vitro assaysMccB17 slows gyrase supercoiling and relaxation reactions. nih.gov
Cleavage Complex In vitro assaysMccB17 stabilizes the gyrase-DNA cleavage complex in the presence of ATP. researchgate.net, nih.gov, nih.gov
DNA Breaks E. coli (in vivo and in vitro)MccB17 induces double-strand breaks in plasmid and chromosomal DNA. nih.gov, nih.gov, embopress.org
Replication Arrest Escherichia coliMccB17 causes an abrupt halt in DNA replication. nih.gov, nih.gov
SOS Response Escherichia coliExposure to MccB17 induces the bacterial SOS response. nih.gov, researchgate.net, nih.gov

Comparative Analysis of MccB17's Mechanism with Other DNA Topoisomerase Inhibitors (e.g., Quinolones)

Microcin (B1172335) B17 (MccB17) and quinolones, while both targeting bacterial DNA gyrase, exhibit distinct molecular mechanisms of action. Both are classified as DNA gyrase poisons because they stabilize a transient intermediate in the enzyme's catalytic cycle, the cleavage complex, where DNA is covalently linked to the enzyme. This stabilization leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. nih.govnih.gov However, the specific interactions with the gyrase-DNA complex and the kinetic consequences of these interactions differ significantly.

The antibacterial peptide MccB17 and the synthetic quinolone antibiotics both interrupt the DNA breakage-reunion cycle of DNA gyrase. nih.gov This leads to the formation of a stable ternary complex composed of the inhibitor, DNA gyrase, and cleaved DNA. nih.govembopress.orgdrugbank.com This action effectively blocks DNA replication and transcription, triggering the SOS response and ultimately leading to cell death. nih.gov Despite this shared outcome, evidence from genetic and biochemical studies points to distinct binding sites and mechanisms. researchgate.netnih.gov MccB17 appears to bind at a different site on the gyrase-DNA complex compared to quinolones. researchgate.netnih.gov

Resistance to MccB17 has been strongly linked to mutations in the gyrB gene, which codes for the B subunit of DNA gyrase. embopress.orgdrugbank.com Specifically, a mutation of the tryptophan residue at position 751 (Trp751) in GyrB confers resistance to MccB17, suggesting this residue is a key part of the inhibitor's binding site. nih.gov In contrast, the primary target for quinolone resistance mutations is the gyrA gene, which encodes the A subunit of DNA gyrase. nih.gov These mutations are typically found within a specific region known as the quinolone resistance-determining region (QRDR). nih.gov While some quinolone-resistant mutants have shown cross-resistance to MccB17, the primary sites of interaction are clearly different. researchgate.net

The DNA cleavage patterns induced by MccB17 and quinolones are also different. The pattern generated by MccB17 more closely resembles that produced by Ca²⁺ ions, which is thought to reflect the natural cleavage specificity of gyrase. nih.gov This suggests that MccB17 and quinolones induce different conformational states in the gyrase-DNA complex. Furthermore, the stabilization of the cleavage complex by MccB17 is notably dependent on the presence of ATP or non-hydrolyzable ATP analogs, a characteristic not similarly required for quinolone action. researchgate.netresearchgate.net

Kinetic studies have revealed further differences in their mechanisms. MccB17 primarily enhances the forward rate of DNA cleavage. researchgate.net In contrast, quinolones such as ciprofloxacin (B1669076) have a dual effect: they both increase the forward rate of cleavage and decrease the rate of the reverse reaction, DNA religation. researchgate.netmdpi.com This distinction in how they manipulate the cleavage-ligation equilibrium underscores their different modes of action. While both are effective gyrase poisons, the molecular interactions that lead to the stabilization of the lethal cleavage complex are unique to each class of inhibitor.

Table 1: Comparative Analysis of MccB17 and Quinolone Mechanisms

Feature Bacteriocin microcin B17 (MccB17) Quinolones (e.g., Ciprofloxacin)
Primary Target DNA Gyrase DNA Gyrase and Topoisomerase IV
General Mechanism Stabilization of the gyrase-DNA cleavage complex, leading to double-strand DNA breaks. nih.gov Stabilization of the gyrase-DNA and topo IV-DNA cleavage complexes, leading to double-strand DNA breaks. nih.govmdpi.com
Primary Binding Site Interaction Interacts with the GyrB subunit of DNA gyrase, with residue Trp751 being critical for its action. nih.govembopress.org Interacts with the GyrA subunit within the quinolone resistance-determining region (QRDR). nih.gov
Effect on Cleavage/Religation Kinetics Primarily increases the forward rate of DNA cleavage. researchgate.net Increases the forward rate of cleavage and decreases the rate of DNA religation. researchgate.netmdpi.com
ATP Dependence Stabilization of the cleavage complex is significantly enhanced by ATP or its non-hydrolyzable analogs. researchgate.netresearchgate.net Does not show a similar dependence on ATP for the stabilization of the cleavage complex. researchgate.net
DNA Cleavage Pattern Produces a cleavage pattern distinct from quinolones, resembling that induced by Ca²⁺. nih.govresearchgate.net Produces a characteristic cleavage pattern that is different from that of MccB17. nih.gov
Cross-Resistance Some quinolone-resistant mutants exhibit cross-resistance, but the primary resistance mutations are in different subunits. researchgate.net Primary resistance mutations in GyrA do not necessarily confer high-level resistance to MccB17.

Uptake and Translocation Systems in Target Bacteria

Outer Membrane Transporters Utilized by Bacteriocin (B1578144) Microcin (B1172335) B17 (e.g., OmpF porin)

The initial step for microcin B17 to exert its cytotoxic effect is to traverse the formidable outer membrane of Gram-negative bacteria. MccB17 utilizes general diffusion porins for this purpose, with Outer membrane protein F (OmpF) being a key channel. nih.govnih.gov OmpF is one of the major porins in the outer membrane of Escherichia coli, forming water-filled channels that permit the passive diffusion of small, hydrophilic molecules across the membrane. nih.gov

The involvement of OmpF in MccB17 uptake is substantiated by resistance studies. Mutations in the ompF gene, or in the ompR gene which regulates its expression, have been shown to confer partial resistance to MccB17. nih.gov In studies isolating MccB17-resistant E. coli, approximately 20% of the mutations were identified in the ompF gene. nih.gov This indicates that while other pathways may exist, OmpF represents a significant portal of entry for this bacteriocin. The expression of OmpF is itself regulated by environmental factors such as osmolarity, which can, in turn, influence the susceptibility of the bacteria to MccB17. nih.govnih.gov

TransporterLocationFunction in MccB17 UptakeEvidence
OmpF porin Outer MembraneFacilitates passive diffusion of MccB17 across the outer membrane.Mutations in the ompF gene lead to partial resistance against MccB17. nih.gov

Inner Membrane Transporter System (e.g., SbmA protein)

After successfully crossing the outer membrane, microcin B17 must be transported across the inner (cytoplasmic) membrane to reach its intracellular target, DNA gyrase. embopress.orgdrugbank.com This crucial step is mediated by the inner membrane protein SbmA. nih.govuniprot.org The SbmA protein is a non-essential transporter, but it is indispensable for the activity of MccB17. nih.gov

The critical role of SbmA is highlighted by the high frequency of resistance mutations found in its corresponding gene. In studies of MccB17-resistant mutants, the vast majority (around 80%) were linked to mutations in the sbmA gene. nih.gov SbmA functions as a homodimer in the membrane and is responsible for the uptake of a diverse range of antimicrobial peptides, including microcin J25 and bleomycin, in addition to MccB17. nih.govresearchgate.net Unlike typical ABC transporters, SbmA-mediated transport is not powered by ATP hydrolysis. Instead, it operates as a secondary active transporter, utilizing the cell's electrochemical or proton gradient to drive the translocation of peptides into the cytoplasm. nih.govresearchgate.netrug.nl Recent structural studies have revealed that SbmA possesses a previously unknown fold, defining a new class of transporters. researchgate.net

TransporterLocationFunction in MccB17 UptakeKey Characteristics
SbmA protein Inner MembraneMediates the transport of MccB17 from the periplasm into the cytoplasm. nih.govEssential for MccB17 sensitivity; transport is driven by the proton motive force, not ATP hydrolysis. nih.govresearchgate.net

Role of Energy-Coupling Systems (e.g., TonB-dependent transport)

The transport of molecules across the bacterial outer membrane, particularly against a concentration gradient, often requires energy. This energy is provided by the TonB-ExbB-ExbD complex, a system anchored in the inner membrane that harnesses the proton motive force. frontiersin.org This system is famously used for the uptake of iron-siderophore complexes and vitamin B12 through specific TonB-dependent transporters (TBDTs) in the outer membrane. nih.govfrontiersin.org

Many bacteriocins, acting as "Trojan horses," exploit these nutrient uptake systems. nih.gov For instance, the uptake of microcin 25 has been shown to be dependent on the TonB pathway. nih.gov However, the direct involvement of the TonB system in the transport of microcin B17 is less established. MccB17 primarily uses the OmpF porin, a general diffusion channel, for its entry across the outer membrane, which does not typically require direct coupling to the TonB system for translocation. nih.govnih.gov The energy for the subsequent transport step across the inner membrane is provided by the proton gradient utilized by the SbmA transporter. researchgate.net Therefore, while the TonB system is a critical energy-coupling mechanism for the uptake of many bacteriocins that utilize TBDTs, the translocation of MccB17 relies on passive diffusion through OmpF followed by proton motive force-driven transport through SbmA. nih.govresearchgate.net

Mechanisms of Bacterial Resistance and Self Immunity to Bacteriocin Microcin B17

Intrinsic Immunity in Producer Strains

Producer strains of MccB17 possess inherent immunity to prevent self-intoxication. This self-protection is a complex process involving multiple genes and an efficient export system that effectively clears the toxin from the cytoplasm.

The genetic determinants for MccB17 immunity are located on the same plasmid that carries the genes for its production. nih.gov Three key genes, mcbE, mcbF, and mcbG, are essential for providing complete immunity to the producing cell. nih.govembopress.org Studies have shown that these three genes work in concert to protect the producer strain from the lethal effects of its own bacteriocin (B1578144). nih.govembopress.orgnih.gov The products of mcbE and mcbF are involved in one of two distinct immunity mechanisms. nih.govembopress.org The mcbG gene product provides an additional layer of self-protection. nih.gov

GeneProposed Function in Immunity
mcbEIntegral membrane protein component of the export pump. nih.govembopress.org
mcbFATP-binding protein that powers the export of MccB17. nih.govembopress.org
mcbGProtects DNA gyrase from the inhibitory action of MccB17. nih.gov

A primary mechanism of self-immunity in MccB17-producing strains is an export-mediated process that actively removes the toxin from the cell. nih.govembopress.orgnih.gov The proteins McbE and McbF are believed to form an ATP-binding cassette (ABC) transporter. nih.gov It is proposed that McbE, an integral membrane protein, and McbF, an ATP-binding protein with homology to other transport proteins, function together as a pump to export active MccB17 from the cytoplasm. nih.govembopress.org This efflux system ensures that the intracellular concentration of MccB17 remains below a toxic threshold, thus preventing it from reaching its target, DNA gyrase. nih.govnih.gov

Acquired Resistance in Sensitive Strains

Bacterial strains that are initially sensitive to MccB17 can develop resistance through various genetic mutations. These mutations often involve alterations in the transport machinery required for MccB17 uptake or modifications of the intracellular target of the bacteriocin.

One of the most common mechanisms of acquired resistance to MccB17 involves mutations in genes that code for outer membrane proteins responsible for its uptake. nih.gov Mutations in the ompF gene, which encodes a major outer membrane porin, can lead to reduced sensitivity to MccB17. nih.govfrenoy.eu However, a more significant and specific resistance is conferred by mutations in the sbmA gene. nih.govnih.govfrenoy.eu The sbmA gene product is thought to be an inner membrane protein involved in the transport of MccB17 into the cytoplasm. nih.govnih.gov Studies have shown that approximately 80% of MccB17-resistant mutants have mutations in the sbmA locus, highlighting its critical role in MccB17 uptake. nih.govfrenoy.eu

GeneEncoded ProteinRole in MccB17 ActionEffect of Mutation
ompFOuter membrane porin FFacilitates passage of MccB17 across the outer membrane. nih.govfrenoy.euReduced sensitivity to MccB17. nih.govfrenoy.eu
sbmAInner membrane transporterSpecific transporter for MccB17 across the inner membrane. nih.govnih.govHigh-level, specific resistance to MccB17. nih.govfrenoy.eu

A key mechanism of resistance to MccB17 involves mutations in the gene encoding its intracellular target, DNA gyrase. nih.gov Specifically, point mutations in the gyrB gene, which codes for the B subunit of DNA gyrase, can confer resistance. nih.govembopress.org A well-characterized mutation is the substitution of tryptophan at position 751 with arginine (Trp751→Arg) in the GyrB polypeptide. nih.govembopress.orgdrugbank.com This single amino acid change is sufficient to prevent the inhibitory action of MccB17 on DNA gyrase, thereby rendering the cell resistant. nih.govnih.govembopress.org Site-directed mutagenesis studies have shown that replacing tryptophan 751 with other amino acids also leads to varying levels of resistance and can alter the activity of the DNA gyrase enzyme. nih.gov

The bactericidal action of MccB17, which involves the induction of double-strand DNA breaks, triggers the SOS response in E. coli. nih.govbiorxiv.org While the SOS response is a damage-inducible system, its engagement is a consequence of MccB17 activity rather than a direct mechanism of resistance. However, broader stress responses and general resistance phenotypes can contribute to tolerance. Genomic analyses of microcin-resistant strains have identified associations with genes involved in stress responses and biofilm formation. nih.govnih.gov These general defense mechanisms may provide a low level of non-specific resistance, allowing bacteria to better survive in the presence of various antimicrobial agents, including MccB17.

Structural and Biophysical Investigations of Bacteriocin Microcin B17 and Its Associated Complexes

Methodologies Employed for Structural Characterization of Bacteriocin (B1578144) Microcin (B1172335) B17

The structural elucidation of bacteriocin microcin B17 (MccB17) and its biosynthetic machinery has been accomplished through a combination of sophisticated biophysical and biochemical techniques. A pivotal methodology in revealing the atomic-level details of the MccB17 synthetase complex was X-ray crystallography. nih.govresearchgate.net This technique allowed for the determination of the crystal structures of the McbBCD complex, providing unprecedented insights into its intricate architecture and the coordination of its subunits. nih.gov

Complementing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the solution structure of the MccB17 propeptide (McbA1-26). nih.gov This approach was crucial for understanding how the N-terminal leader peptide of the MccB17 precursor interacts with the synthetase complex, a critical step for the initiation of post-translational modifications. nih.gov

In addition to these high-resolution structural methods, size-exclusion chromatography (SEC) was utilized to analyze the oligomeric state of the McbBCD complex in solution, confirming its large molecular weight. nih.gov Furthermore, mutational analysis, where specific amino acid residues in the propeptide were systematically altered, provided functional validation of the structural data by identifying key residues essential for recognition by the MccB17 synthetase. nih.gov

Structural Analysis of the MccB17 Synthetase Complex (McbBCD)

The MccB17 synthetase complex, composed of the proteins McbB, McbC, and McbD, is the enzymatic machinery responsible for the post-translational modifications that convert the precursor peptide McbA into the active toxin MccB17. nih.gov Structural studies have revealed a highly organized and dynamic molecular machine.

Elucidation of Octameric Architecture (B₄C₂D₂) and Substrate Binding Sites

Crystal structures of the McbBCD complex have unveiled a remarkable octameric architecture with the stoichiometry B₄C₂D₂. nih.govnih.gov This complex has a total molecular weight of approximately 290 kDa. nih.gov The asymmetric unit of the crystal structure contains a tetrameric assembly of McbB₂, McbC, and McbD, which then dimerizes to form the full octameric complex. researchgate.netnih.gov

Within this octamer, two molecules of the precursor peptide are bound. nih.gov The N-terminal leader peptide of the precursor is clamped by a dimer of McbB subunits. nih.gov The C-terminal portion of the peptide, where the heterocycle formation occurs, is found trapped in the active site of the McbC subunit. nih.gov The two copies of the cyclodehydratase McbD are located at opposite ends of the octameric structure. nih.gov

Insights into Substrate Shuttling and Catalytic Site Proximity

A key finding from the structural analysis is the significant distance between the active sites of McbD (cyclodehydratase) and McbC (dehydrogenase). nih.gov This spatial separation necessitates a mechanism for shuttling the substrate peptide between these two catalytic centers for the sequential modification of serine and cysteine residues into oxazoles and thiazoles. nih.govnih.gov

The current model suggests that the precursor peptide remains tethered to the McbB dimer while it is alternately passed between the McbD and McbC active sites. nih.gov This dynamic process of substrate shuttling ensures the efficient and orderly conversion of the precursor into the fully modified pro-MccB17. nih.gov

Investigation of Protein-Peptide and Protein-DNA Interactions

The biological activity of MccB17 is predicated on its specific interactions with both its biosynthetic machinery and its ultimate cellular target, DNA gyrase. The N-terminal propeptide of the precursor, McbA, plays a crucial role in substrate recognition by the McbBCD synthetase. nih.gov The solution structure of this propeptide revealed an amphipathic alpha-helix, with mutational studies identifying key hydrophobic residues, Phe8 and Leu12, as essential for this recognition process. nih.gov

Once synthesized and exported, MccB17 exerts its toxic effect by interacting with the bacterial DNA gyrase. drugbank.comembopress.org This interaction leads to the trapping of a gyrase-DNA cleavage complex, which results in the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. drugbank.comembopress.orgbiorxiv.org The interaction of MccB17 with DNA gyrase does not inhibit the enzyme's supercoiling or relaxation activities directly but rather poisons its function by stabilizing a transient intermediate in the catalytic cycle. nih.govresearchgate.net

Identification of Minimal Fragments Retaining Gyrase-Poisoning Activity

To understand the structure-activity relationship of MccB17 and to explore the potential for developing novel antibacterial agents, studies have focused on identifying the smallest fragments of the toxin that retain the ability to poison DNA gyrase. nih.govresearcher.life Through a combination of proteolytic degradation of the native MccB17 and chemical synthesis of specific peptide fragments, it was discovered that a significant portion of the N-terminus of the molecule is not required for its gyrase-poisoning activity. nih.gov

Ecological Roles and Evolutionary Dynamics of Bacteriocin Microcin B17

Role in Interbacterial Competition and Microbial Community Regulation

Bacteriocin (B1578144) microcin (B1172335) B17 (MccB17) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by some strains of Escherichia coli. nih.gov It plays a significant role in the complex and competitive environments of microbial communities, particularly within the gut microbiota. nih.govnih.gov Microcins, including MccB17, are key mediators of interference competition, a strategy where one bacterium directly inhibits the growth of its competitors. nih.govnih.govumass.edu This allows the producing strain to gain a competitive advantage in securing limited resources and occupying a specific ecological niche. umass.edunih.gov

The regulatory influence of MccB17 extends beyond simple inhibition. The presence of microcin-producing strains can have cascading effects on the entire microbial community. frontiersin.org The removal or suppression of certain bacterial populations by MccB17 can lead to shifts in the availability of resources and create opportunities for other, non-susceptible species to flourish. frontiersin.org This highlights the intricate role of MccB17 not just as a weapon, but as a modulator of community structure and function. nih.gov

Dispersal and Horizontal Gene Transfer of the mcb Operon within Enterobacteriaceae and Beyond

The genetic determinants for microcin B17 production are located on a plasmid-borne operon, designated as the mcb operon. nih.gov This operon encodes the precursor peptide (McbA), the modification enzymes (McbB, McbC, McbD), and the proteins responsible for export and immunity (McbE, McbF, McbG). nih.govbiorxiv.org The localization of these genes on a mobile genetic element like a plasmid is a key factor in the dispersal of MccB17 production capabilities among bacteria. nih.gov

Horizontal gene transfer (HGT) is a major mechanism for the spread of the mcb operon, primarily within the family Enterobacteriaceae. nih.govnih.gov This process allows for the rapid dissemination of advantageous traits, such as antibiotic production, across different bacterial lineages. The evidence for HGT of microcin gene clusters is strong, suggesting that these systems are readily shared among gut-dwelling bacteria. nih.gov This transfer can occur between different species and even genera, contributing to the widespread distribution of microcin production in diverse microbial populations.

While most commonly found in E. coli, the genetic machinery for producing similar bacteriocins has been identified in a range of bacteria, indicating a broad evolutionary reach. nih.gov The dispersal of the mcb operon and related gene clusters is not limited to Enterobacteriaceae; evidence suggests that these systems have been transferred to more distantly related species, including marine cyanobacteria. nih.gov This wide dissemination underscores the adaptive value of producing such antimicrobial peptides in various ecological contexts.

Adaptive Significance of Microcin Production in Diverse Microbial Niches

The production of microcin B17 offers a significant adaptive advantage to the producing organism, particularly in densely populated and competitive environments like the mammalian gut. nih.govnih.gov In these niches, bacteria are in constant competition for nutrients and space. nih.govfrontiersin.org By producing MccB17, a strain can eliminate or inhibit the growth of its direct competitors, thereby securing a greater share of available resources and enhancing its own survival and proliferation. umass.edunih.gov This ability to outcompete rivals is a powerful selective force driving the maintenance and spread of microcin production systems.

The adaptive significance of MccB17 is further highlighted by its role in colonization and persistence. Strains capable of producing microcins are often more successful at establishing themselves within a microbial community and resisting invasion by other bacteria. nih.govnih.gov For instance, microcin-producing E. coli strains, particularly those from more invasive phylogroups, are frequently associated with successful gut colonization. nih.govnih.gov

The production of MccB17 is also influenced by environmental conditions. For example, studies have shown that physical factors such as shear stress can enhance MccB17 production. nasa.govnasa.gov This suggests that the expression of this bacteriocin can be fine-tuned in response to specific environmental cues, allowing the producing organism to deploy its competitive arsenal (B13267) when it is most needed. The ability to regulate production in this manner is another layer of its adaptive significance, ensuring that the metabolic cost of producing the toxin is only incurred when the potential benefits are high.

Evolutionary Insights from the Thiazole (B1198619)/Oxazole-Modified Microcin (TOMM) Family

Microcin B17 is the archetypal member of a larger class of natural products known as thiazole/oxazole-modified microcins (TOMMs). nih.govnih.gov This family of ribosomally synthesized and post-translationally modified peptides is characterized by the presence of thiazole and oxazole (B20620) heterocycles, which are derived from cysteine, serine, and threonine residues in the precursor peptide. nih.govnih.gov The study of the TOMM family provides valuable insights into the evolution of complex bioactive molecules.

The genetic capacity to synthesize TOMMs is widespread among bacteria, indicating a long evolutionary history of diversification and dissemination. nih.govnih.gov Nature has effectively acted as a "medicinal chemist," generating a vast array of TOMM structures through mutation and selection. nih.govnih.gov This has resulted in a functionally diverse set of molecules with various ecological roles, from antimicrobial agents to virulence factors. nih.govnih.gov

The modular nature of TOMM biosynthesis, involving a precursor peptide and a set of modifying enzymes, allows for significant evolutionary flexibility. nih.gov The biosynthetic machinery can be both specific in recognizing the substrate and promiscuous in its modification capabilities. This allows for the exploration of a wide sequence space, where mutations in the core peptide can lead to new or enhanced biological activities. nih.gov The evolution of the TOMM family showcases how nature has iteratively refined these molecular scaffolds over eons to produce potent and specific bioactive compounds. nih.govnih.gov The diversity within this family highlights the power of ribosomal synthesis and post-translational modification as a platform for generating chemical complexity and functional novelty. nih.govnih.gov

Advanced Research Methodologies and Experimental Models in Bacteriocin Microcin B17 Studies

Genetic Engineering and Mutagenesis Strategies for Functional Analysis

Genetic engineering and mutagenesis have been cornerstone techniques for dissecting the function of MccB17 and its biosynthetic machinery. Early studies utilized transposon insertion and chemical mutagenesis with agents like nitrosoguanidine (B1196799) to generate MccB17-deficient (Mcc⁻) mutants. nih.gov Complementation analysis of these mutants revealed that at least four plasmid genes, mcbA, mcbB, mcbC, and mcbD, are essential for microcin (B1172335) production. nih.govnih.gov The mcbA gene encodes the precursor peptide, while mcbB, mcbC, and mcbD encode the components of the MccB17 synthetase responsible for the post-translational modifications that form the characteristic oxazole (B20620) and thiazole (B1198619) rings. nih.gov

Site-directed mutagenesis has been employed to probe the structure-function relationships of MccB17. For instance, mutations in the C-terminal region of the peptide have demonstrated its importance for both DNA gyrase inhibition and uptake by sensitive cells. biorxiv.org Deletion of the C-terminal isoleucine (I69) residue resulted in a significant reduction in both antibacterial activity and in vitro DNA cleavage. nih.gov Further deletions of histidine (H68) and serine (S67) led to a near-complete loss of activity. nih.gov

Mutational analysis has also been critical in identifying the cellular target of MccB17. Spontaneous MccB17-resistant mutants were isolated, and the mutations were mapped to the gyrB gene, which encodes the B subunit of DNA gyrase. nih.govembopress.org DNA sequencing of these mutants identified a single A-to-G transition, resulting in a Tryptophan-751 to Arginine (Trp751→Arg) substitution in the GyrB protein, which confers resistance. nih.govembopress.orgdrugbank.com This finding was pivotal in establishing DNA gyrase as the direct target of MccB17. nih.govembopress.org

More recent approaches have explored the promiscuity of the MccB17 biosynthetic machinery through genetic manipulation. By creating libraries of MccB17 precursor variants, researchers have demonstrated that the synthetase complex can process alternative peptide sequences, opening avenues for generating novel antimicrobial peptides with potentially different activities and target specificities. biorxiv.org

Table 1: Key Genetic Mutations in MccB17 Research

GeneMutation TypeEffectReference
gyrBSpontaneous point mutation (Trp751→Arg)Confers resistance to MccB17. nih.govembopress.org nih.govembopress.org
mcbA (C-terminus)Site-directed deletions (e.g., ΔI69, ΔH68)Reduces or abolishes antibacterial activity and DNA gyrase inhibition. nih.gov nih.gov
mcb genes (B, C, D)Transposon insertion / chemical mutagenesisAbolishes MccB17 production. nih.gov nih.gov
ompF, sbmASpontaneous mutationsConfers transport-based resistance to MccB17. nih.gov nih.gov

Biochemical Assays for DNA Gyrase Activity and Cleavage Complex Stabilization

Biochemical assays have been fundamental in characterizing the precise mechanism by which MccB17 inhibits DNA gyrase. Standard assays for gyrase activity measure the enzyme's ability to introduce negative supercoils into relaxed circular DNA, typically a plasmid like pBR322. nih.gov Early experiments at 37°C did not detect significant inhibition of DNA supercoiling by MccB17. nih.gov However, subsequent studies performed at a lower temperature (25°C) revealed that MccB17 does slow down the supercoiling and relaxation reactions catalyzed by gyrase. nih.govnih.gov

The key insight into MccB17's mode of action came from DNA cleavage assays. These assays demonstrated that MccB17 is a DNA gyrase poison, meaning it stabilizes the transient "cleavage complex" in which the enzyme is covalently attached to the 5' ends of the DNA after making a double-strand break. nih.govnih.govembopress.org This is similar to the mechanism of quinolone antibiotics. nih.govnih.gov In a typical in vitro cleavage assay, purified DNA gyrase is incubated with DNA (either plasmid or linear) and MccB17. The reaction is then stopped with a denaturing agent (like SDS) and a proteinase, which reveals the DNA breaks. embopress.orgresearchgate.net

Cell-Based Assays for Studying Growth Inhibition, SOS Response, and Resistance Phenotypes

Cell-based assays are crucial for evaluating the antibacterial activity of MccB17 and understanding its effects on whole bacterial cells. The primary method to assess growth inhibition is the determination of the Minimum Inhibitory Concentration (MIC) using techniques like broth microdilution or agar (B569324) diffusion (halo) assays. researchgate.net These assays quantify the lowest concentration of MccB17 required to inhibit the visible growth of a sensitive bacterial strain, such as Escherichia coli. researchgate.net

A key cellular consequence of MccB17 action is the induction of the SOS response, a global response to DNA damage in bacteria. biorxiv.orgnih.gov The stabilization of the DNA gyrase-cleavage complex by MccB17 leads to double-strand DNA breaks, which are a potent trigger for the SOS system. biorxiv.orgnih.gov This induction can be monitored using reporter gene assays, where the promoter of an SOS gene (e.g., sulA) is fused to a reporter gene like lacZ (encoding β-galactosidase). An increase in β-galactosidase activity in MccB17-treated cells indicates the activation of the SOS response. nih.gov

Cell-based assays are also vital for studying resistance mechanisms. The frequency of spontaneous resistance can be determined by plating a large population of sensitive bacteria on agar containing MccB17 and counting the number of resistant colonies that emerge. nih.gov Characterization of these resistant strains has revealed two main types of resistance: target-based (mutations in gyrB) and transport-based (mutations in the outer membrane porin OmpF or the inner membrane transporter SbmA). nih.gov Furthermore, cell-based assays have shown that strains with a compromised SOS system (e.g., recA mutants) are hypersensitive to MccB17, highlighting the importance of DNA repair in surviving the toxin's effects. nih.gov

Heterologous Expression Systems for Biosynthesis and Modification Studies

The production of MccB17 and its analogs for research purposes often relies on heterologous expression systems, primarily in E. coli. frontiersin.org The entire mcb operon (mcbA-G), originally found on the pMccB17 plasmid, can be cloned into expression vectors to produce the mature bacteriocin (B1578144). nih.govbiorxiv.org This approach allows for controlled production and facilitates the genetic manipulation of the biosynthetic pathway. biorxiv.org

A common strategy involves a two-plasmid system. biorxiv.org One plasmid carries the gene for the precursor peptide (mcbA) under the control of an inducible promoter (e.g., T7 promoter), allowing for high-level expression of the precursor. The second plasmid contains the genes encoding the synthetase complex (mcbBCD) and sometimes the export and immunity genes (mcbEFG). biorxiv.org This setup enables the production of modified MccB17 variants by simply introducing mutations into the mcbA-carrying plasmid, without needing to re-engineer the entire operon. biorxiv.org

These systems have been invaluable for studying the post-translational modification process. By co-expressing the McbA precursor and the McbBCD synthetase, researchers can produce and purify pro-MccB17, the fully modified peptide that still retains its N-terminal leader peptide. nih.gov This has been crucial for understanding the sequence of heterocycle formation and the role of the synthetase complex. nih.gov Heterologous expression is also a key tool in synthetic biology approaches aimed at using the MccB17 machinery as a platform to create novel peptide-based antibiotics. biorxiv.orgbiorxiv.org

Biophysical Techniques for Studying Macromolecular Interactions (e.g., in vitro cleavage assays)

Biophysical techniques provide quantitative data on the interaction between MccB17, DNA gyrase, and DNA. As mentioned, in vitro cleavage assays are a primary biophysical tool. nih.govresearchgate.net These assays, which monitor the accumulation of cleaved DNA via gel electrophoresis and quantification, allow for the determination of steady-state parameters that describe the potency of MccB17 and its analogs in stabilizing the cleavage complex. nih.gov

Kinetic analysis of these cleavage and religation reactions has provided deeper insights. By examining the rates of DNA cleavage and re-ligation in the presence and absence of MccB17, researchers can dissect the specific step of the gyrase catalytic cycle that is affected by the toxin. nih.gov These studies have shown that MccB17, unlike quinolones, requires ATP to efficiently trap the cleavage complex, suggesting it recognizes a specific conformational state of the enzyme that is populated during the ATP-dependent strand-passage reaction. nih.govresearchgate.net

High-resolution mass spectrometry has been a powerful biophysical tool for analyzing the post-translational modifications during MccB17 biosynthesis. nih.gov By monitoring the mass changes as the McbA precursor is modified by the synthetase, researchers have been able to track the formation of each of the eight heterocyclic rings. This approach revealed that the modification process is distributive, with intermediates containing one to seven rings accumulating, and that there is a general N-terminal to C-terminal directionality in ring formation. nih.gov

Computational Approaches: Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking, have been employed to complement experimental studies and provide structural hypotheses for MccB17's function and interactions. In the absence of an experimentally determined 3D structure for the full MccB17 peptide or its complex with DNA gyrase, computational modeling has been used to generate plausible structures. researchgate.net These models are built based on the known amino acid sequence and the constraints imposed by the rigid oxazole and thiazole rings. researchgate.net

Molecular modeling has been used to study the conformational preferences of fragments of the MccB17 precursor peptide. nih.gov For example, calculations on the hexapeptide sequence around the first bi-heterocyclic site suggested that the peptide is pre-organized for the formation of the oxazole ring, but not the thiazole ring, implying a specific role for the synthetase enzyme in catalysis. nih.gov

Molecular docking studies aim to predict how MccB17 binds to its target, DNA gyrase. Although challenging due to the flexibility of MccB17 and the conformational changes in gyrase during its catalytic cycle, these studies can generate hypotheses about the binding site. researchgate.net The models can be guided by experimental data, such as the location of resistance mutations (e.g., GyrB Trp751). nih.gov These computational approaches are valuable for rationalizing experimental findings and for guiding the design of new MccB17 analogs with improved or altered activity. researchgate.net

Prospective Non Clinical and Biotechnological Applications

Utilization of Bacteriocin (B1578144) Microcin (B1172335) B17 as a Research Tool for DNA Gyrase Biology

Microcin B17 has emerged as a significant molecular probe for elucidating the complex mechanisms of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. asm.orgscite.ai The bacteriocin functions by trapping a transient intermediate state of the gyrase-DNA complex, leading to the accumulation of double-stranded DNA breaks and subsequent cell death. asm.orgnih.gov This mechanism of action, which is similar to that of quinolone antibiotics but occurs at a distinct binding site, makes MccB17 an invaluable tool for dissecting the structure and function of DNA gyrase. tandfonline.comscispace.com

Research has identified the GyrB subunit of DNA gyrase as the specific target of MccB17, with mutations in the gyrB gene conferring resistance to the bacteriocin. asm.orgasm.org More specifically, the tryptophan residue at position 751 (Trp751) in GyrB has been implicated as a key site for interaction with MccB17. tandfonline.comscispace.com The study of MccB17 and its interaction with both wild-type and mutant forms of DNA gyrase provides deep insights into the enzyme's catalytic cycle. nih.gov By stabilizing the cleavage complex, MccB17 allows researchers to study this transient state in detail, which is otherwise difficult to observe. nih.gov Furthermore, the unique properties of MccB17 have made it a valuable tool for exploring the role of the B' domain of the GyrB subunit, a region of the enzyme whose function is not yet fully understood. asm.org The bacteriocin's ability to inhibit both the supercoiling and relaxation activities of DNA gyrase further enhances its utility as a versatile research tool in the study of topoisomerase biology. nih.govtandfonline.comnih.gov

Engineering of Bacteriocin Microcin B17 for Enhanced Biological Activity or Altered Specificity

The intricate structure of MccB17, characterized by its thiazole (B1198619) and oxazole (B20620) heterocycles, provides a template for protein engineering aimed at creating novel antimicrobial agents with improved efficacy or different target specificities. asm.orgnih.gov Structure-activity relationship (SAR) studies are central to these efforts, seeking to understand how modifications to the MccB17 backbone affect its biological function. nih.govtandfonline.com

Researchers have synthesized and tested various MccB17 analogs to probe the importance of different structural motifs. For instance, alterations to the bisheterocyclic sites have been shown to impact the bacteriocin's ability to induce the formation of the DNA gyrase cleavage complex. asm.orgnih.gov The in vitro potency of these engineered analogs often correlates with their capacity to inhibit bacterial growth, validating the approach of targeted modification. nih.gov Some modifications have proven detrimental to activity; for example, converting a thiazole-oxazole pair to a thiazole-thiazole or an oxazole-oxazole significantly reduces antibacterial efficacy. tandfonline.com In contrast, a naturally occurring variant known as MccB17Δ+1, which contains an additional heterocycle, has demonstrated a modest increase in activity in certain assays. tandfonline.com

Beyond modifications to the core structure, research has highlighted the importance of the N- and C-terminal regions of MccB17 for its uptake into target cells. tandfonline.com This was underscored by comparative studies with a similar bacteriocin from Pseudomonas syringae, revealing that these terminal regions are crucial for transport across the bacterial membrane. tandfonline.com More recently, it has been demonstrated that the biosynthetic machinery of MccB17 is remarkably flexible. This has led to the use of the MccB17 system as a platform for generating libraries of novel antimicrobial peptides with activities against a broader range of bacterial and even fungal targets. scispace.comnih.govmdpi.com Site-directed mutagenesis has been a key technique in creating these diverse MccB17 variants, opening the door to the development of new classes of antimicrobial compounds. scite.ai

Table 1: Effects of Modifications on Microcin B17 Activity

Modification Type Example Effect on Antibacterial Activity Reference
Bisheterocyclic Site Alteration Conversion of thiazole-oxazole to thiazole-thiazole or oxazole-oxazole Detrimental tandfonline.com
Additional Heterocycle MccB17Δ+1 Slight increase in some assays tandfonline.com
N- and C-terminal Residues Comparison with Pseudomonas syringae bacteriocin Crucial for cellular uptake tandfonline.com
Library Generation via Mutagenesis Screening of MccB17 variants Discovery of novel antimicrobial activities scispace.commdpi.com

Development of the MccB17 Biosynthesis Machinery as a Platform for Novel Ribosomally Synthesized Peptide Discovery

The enzymatic machinery responsible for producing MccB17 is a powerful tool for biotechnological innovation. The post-translational modifications that convert the precursor peptide, McbA, into the mature MccB17 are carried out by the McbBCD synthetase complex. tandfonline.comnih.govbiorxiv.org This complex has demonstrated a notable degree of flexibility, making it a viable platform for the discovery and production of novel RiPPs. scite.ainih.gov

The genes encoding the entire MccB17 production system, including the precursor peptide (mcbA), the synthetase complex (mcbBCD), and the proteins for export and immunity (mcbEFG), are located on a single plasmid-borne gene cluster. tandfonline.comscispace.comnih.gov This has enabled researchers to harness the entire system within Escherichia coli as an in vivo platform. By creating and screening libraries of modified mcbA genes, new bioactive peptides with diverse structures and functions have been discovered. scite.aiscispace.com

A detailed understanding of the MccB17 synthetase's structure and mechanism is fundamental to its application as a discovery platform. biorxiv.orgnih.gov The synthetase recognizes a specific leader sequence on the McbA precursor peptide, which then guides the subsequent modifications. scite.ai This modular nature allows for the core peptide sequence to be altered, leading to the generation of new molecules. This approach is a key example of the broader field of "genome mining" for RiPPs. mdpi.comresearchgate.netasm.org By identifying biosynthetic gene clusters (BGCs) in various organisms that share similarities with the MccB17 pathway, and then expressing these genes in a heterologous host, scientists can unlock a vast array of previously undiscovered natural products. asm.orgresearchgate.netresearchgate.netresearcher.life The MccB17 system serves as a paradigm for how a well-characterized biosynthetic pathway can be repurposed for the rational design and discovery of novel peptides with therapeutic potential. nih.govresearchgate.net

Potential in Agricultural or Industrial Biocontrol Strategies (e.g., non-pathogenic bacterial strain competition)

Bacteriocins, as a class of antimicrobial peptides, hold considerable promise for biocontrol applications in both agriculture and industry, primarily through their role in mediating competition between bacterial strains. nih.govresearchgate.net MccB17 and other related bacteriocins can be produced by non-pathogenic bacteria to suppress the growth of undesirable or pathogenic microbes. scispace.commdpi.com

In an agricultural context, bacteriocins could be deployed to combat plant pathogens. mdpi.com The use of bacteriocin-producing bacteria as microbial biological control agents is an attractive alternative to chemical pesticides. mdpi.com A compelling example of this potential is the discovery of plantazolicin, a MccB17-like natural product from Bacillus amyloliquefactions FZB42, a bacterium known to colonize plant roots and protect against pathogens. asm.orgscite.ai This suggests that MccB17-like compounds already play a role in natural ecosystems in the suppression of plant diseases. asm.org The introduction of beneficial, bacteriocin-producing bacteria to the soil or plant surfaces could create a protective microbiome that outcompetes pathogenic strains for resources and directly inhibits their growth. nih.gov

In industrial settings, the targeted action of bacteriocins could be harnessed to control microbial contamination in various processes. For example, in fermentation-based industries, the introduction of a bacteriocin-producing strain could prevent the growth of contaminating bacteria that might otherwise spoil the product or reduce yields. Similarly, bacteriocins could be used as natural preservatives in food products, a field where some bacteriocins, like nisin, are already well-established. mdpi.com The specificity of many bacteriocins is a key advantage, as they can be selected to target a narrow range of problematic bacteria while leaving beneficial or benign microbes unharmed. nih.gov While the large-scale application of MccB17 itself in these areas is still in the exploratory phase, the underlying principles of using bacteriocin-mediated bacterial competition offer a promising strategy for sustainable biocontrol. nih.gov

Q & A

Q. What is the primary mechanism of action of Microcin B17 against bacterial cells?

Microcin B17 inhibits DNA gyrase, a type II topoisomerase, by stabilizing the enzyme-DNA cleavage complex. This prevents religation of double-strand DNA breaks, leading to replication fork collapse and activation of the SOS response, ultimately causing cell death. Methodologically, this is confirmed via in vitro cleavage-religation assays using purified gyrase and plasmid DNA, analyzed by agarose gel electrophoresis to visualize DNA fragmentation .

Q. How is Microcin B17 biosynthesized in Escherichia coli?

Microcin B17 is ribosomally synthesized as a precursor peptide (McbA) and post-translationally modified by a synthetase complex (McbB, McbC, McbD). The enzymes catalyze cyclization, dehydration, and dehydrogenation reactions to form oxazole and thiazole heterocycles. The N-terminal leader peptide is cleaved by TldD/TldE proteases, and mature microcin is exported via the ABC transporter McbEF. Key methods include in vitro reconstitution assays and mass spectrometry to track heterocycle formation .

Q. What genetic elements are essential for Microcin B17 production and immunity?

A 3.5-kb plasmid-encoded region includes mcbABCD (biosynthesis), mcbEF (export), and mcbG (immunity). Deletion or transposon mutagenesis of mcbB, C, D abolishes production, while mcbG knockouts render producer cells susceptible. Complementation assays and Western blotting validate gene function .

Q. How can researchers ensure reproducibility in Microcin B17 experiments?

Standardize protocols for microcin extraction (e.g., using two petri dishes per batch) and storage at -20°C, where it remains stable for months. Include controls like UV-induced minicells to compare DNA replication inhibition profiles .

Q. What controls are critical when testing Microcin B17’s antimicrobial activity?

Use isogenic pairs of sensitive and resistant strains (e.g., sbmA mutants) to confirm specificity. Include producer strains with immunity genes (mcbG) and quantify microcin titers via bioassays with serial dilutions .

Advanced Research Questions

Q. How can structural dynamics of the Microcin B17 synthetase complex be studied?

Employ X-ray crystallography or cryo-EM to resolve the octameric architecture of McbBCD. Site-directed mutagenesis of catalytic residues (e.g., McbB’s cyclodehydratase domain) combined with HPLC-MS analysis identifies heterocycle formation intermediates .

Q. What strategies resolve contradictions in data on Microcin B17 resistance mechanisms?

Compare phenotypic assays (e.g., MIC determinations) with genomic sequencing of resistant mutants. Use P1 phage transduction to map mutations (e.g., sbmA, ompF) and validate via competitive growth assays in mixed populations .

Q. How does leader peptide recognition by McbBCD influence Microcin B17 maturation?

Conduct NMR or circular dichroism to analyze the leader peptide’s helical structure. Mutate leader residues (e.g., hydrophobic motifs) and quantify processing efficiency via Edman degradation or MALDI-TOF .

Q. How can Microcin B17 fragments inform novel antibiotic design?

Synthesize truncated analogs retaining bisheterocyclic motifs (e.g., oxazole-thiazole pairs) and test gyrase inhibition using in vitro supercoiling assays. Compare cytotoxicity and uptake efficiency in toIC mutants lacking efflux pumps .

Q. What methodologies evaluate Microcin B17’s impact on bacterial SOS response dynamics?

Use transcriptional reporters (e.g., recA::GFP) and qPCR to quantify SOS gene induction. Combine with flow cytometry to correlate DNA damage levels with cell death kinetics in time-lapse experiments .

Methodological Notes

  • Experimental Design : For genetic studies, use defined knockout libraries (e.g., Keio collection) and complementation vectors (e.g., pCA24N) to isolate specific gene effects .
  • Data Contradictions : Address variability in microcin activity by standardizing growth phases (stationary phase harvesting) and quantifying extracellular microcin via HPLC .
  • Advanced Tools : Leverage in vitro reconstitution systems for biosynthesis studies and single-molecule imaging to observe gyrase inhibition in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.